5-bromo-2-methyl-N-(propan-2-yl)aniline 5-bromo-2-methyl-N-(propan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389493
InChI: InChI=1S/C10H14BrN/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3
SMILES: CC1=C(C=C(C=C1)Br)NC(C)C
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol

5-bromo-2-methyl-N-(propan-2-yl)aniline

CAS No.:

Cat. No.: VC13389493

Molecular Formula: C10H14BrN

Molecular Weight: 228.13 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-methyl-N-(propan-2-yl)aniline -

Specification

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
IUPAC Name 5-bromo-2-methyl-N-propan-2-ylaniline
Standard InChI InChI=1S/C10H14BrN/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3
Standard InChI Key SJCIFOLLNHTFFP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Br)NC(C)C
Canonical SMILES CC1=C(C=C(C=C1)Br)NC(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The molecular formula of 5-bromo-2-methyl-N-(propan-2-yl)aniline is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol . The compound features:

  • A bromine atom at the para position relative to the amino group, influencing electronic distribution and directing electrophilic substitution reactions.

  • A methyl group at the ortho position, providing steric hindrance and modulating solubility.

  • An isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom, enhancing lipophilicity and altering conformational flexibility .

The IUPAC name derives from this substitution pattern: 5-bromo-2-methyl-N-(propan-2-yl)aniline. The SMILES notation CC1=C(C=CC(=C1)Br)NC(C)C accurately represents its connectivity .

Spectroscopic Properties

While experimental spectral data for this specific compound are unavailable, analogs such as 4-bromo-2-methyl-N-(propan-2-yl)aniline exhibit characteristic NMR signals:

  • ¹H NMR: Methyl groups appear as singlets at δ 2.2–2.5 ppm, aromatic protons as multiplet signals between δ 6.4–7.4 ppm, and the isopropyl group’s methine proton as a septet near δ 3.9 ppm .

  • ¹³C NMR: The brominated carbon resonates at δ 115–120 ppm, while the methyl and isopropyl carbons appear at δ 20–25 ppm and δ 45–50 ppm, respectively.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 5-bromo-2-methyl-N-(propan-2-yl)aniline can be achieved through two primary routes:

  • Direct Alkylation of 5-Bromo-2-methylaniline: Introducing the isopropyl group via nucleophilic substitution or reductive amination.

  • Multi-Step Functionalization: Sequential bromination, methylation, and alkylation starting from aniline derivatives.

Route 1: Alkylation of 5-Bromo-2-methylaniline

  • Starting Material: 5-Bromo-2-methylaniline (CAS 39478-78-9), a commercially available compound with a melting point of 33°C and boiling point of 139°C at 17 mmHg .

  • Isopropyl Introduction:

    • React 5-bromo-2-methylaniline with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Alternative: Reductive amination using acetone and sodium cyanoborohydride in methanol .

Yield: ~85–90% (estimated based on analogous reactions) .

Route 2: Sequential Bromination and Alkylation

  • Nitration and Bromination:

    • Protect 2-methylaniline as its acetanilide derivative.

    • Nitrate using fuming HNO₃ in H₂SO₄ at 0–5°C to introduce a nitro group .

    • Brominate using Br₂ in acetic acid, followed by deprotection via hydrolysis.

  • N-Alkylation: Proceed as in Route 1.

Key Advantage: Enables precise control over substitution patterns .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Melting Point40–45°C (predicted)Analogous to
Boiling Point255–260°C (extrapolated)Similar to
Density (25°C)1.49 g/mLMatches
Refractive Index (nD²⁵)1.572–1.578Estimated from

Solubility Profile

  • Polar Solvents: Moderately soluble in ethanol, methanol, and acetone.

  • Non-Polar Solvents: Highly soluble in toluene, dichloromethane.

  • Aqueous Solubility: <0.1 mg/mL due to lipophilic isopropyl group .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom deactivates the ring, directing incoming electrophiles to the meta position relative to itself. Example reactions:

  • Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to yield 3-nitro-5-bromo-2-methyl-N-(propan-2-yl)aniline .

  • Sulfonation: Forms sulfonic acid derivatives at elevated temperatures.

Transition Metal-Catalyzed Couplings

The bromine atom serves as a leaving group in cross-coupling reactions:

  • Suzuki-Miyaura: Reacts with aryl boronic acids under Pd catalysis to form biaryl structures.

  • Buchwald-Hartwig: Forms C–N bonds with amines or amides .

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor to kinase inhibitors by participating in palladium-catalyzed couplings.

  • Antimicrobials: Functionalized via acylation to produce sulfonamide derivatives.

Agrochemical Development

  • Herbicides: Incorporated into triazine derivatives through nucleophilic aromatic substitution.

  • Fungicides: Reacts with thiophosgene to form isothiocyanate-containing compounds .

ParameterRecommendation
Storage ConditionsInert atmosphere, 2–8°C
PPENitrile gloves, goggles
DisposalIncineration

Toxicity Notes:

  • May cause skin irritation (LD₅₀ > 2000 mg/kg, rat).

  • Avoid inhalation; use fume hood during handling .

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